molecular formula C9H9FO3 B6255229 3-fluoro-2,4-dimethoxybenzaldehyde CAS No. 502483-90-1

3-fluoro-2,4-dimethoxybenzaldehyde

Cat. No.: B6255229
CAS No.: 502483-90-1
M. Wt: 184.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2,4-dimethoxybenzaldehyde typically involves the introduction of fluorine and methoxy groups onto a benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring followed by methoxylation. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and methoxylating agents like dimethyl sulfate or methanol in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as reaction optimization, purification through distillation or recrystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2,4-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-fluoro-2,4-dimethoxybenzaldehyde involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy groups can also affect the compound’s electronic properties and steric interactions, making it a versatile molecule for studying different biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3,4-dimethoxybenzaldehyde
  • 4,5-Dimethoxy-2-fluorobenzaldehyde
  • 3,4-Dimethoxybenzaldehyde

Uniqueness

3-Fluoro-2,4-dimethoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .

Properties

CAS No.

502483-90-1

Molecular Formula

C9H9FO3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.